2-amino-5-carbamimidamidopentanoic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-carbamimidamidopentanoic acid hydrochloride typically involves the reaction of L-arginine with hydrochloric acid. The process can be summarized as follows:
Starting Material: L-arginine.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles but with optimized conditions for higher yield and purity. The process includes:
Fermentation: L-arginine is produced through microbial fermentation.
Purification: The product is purified using crystallization and filtration techniques.
Conversion: The purified L-arginine is then reacted with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-carbamimidamidopentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide, a critical signaling molecule in the body.
Reduction: It can be reduced to form other amino acid derivatives.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Catalysts such as nitric oxide synthase are used under physiological conditions.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various organic reagents can be used under controlled conditions.
Major Products:
Nitric Oxide: Formed during oxidation.
Amino Acid Derivatives: Formed during reduction and substitution reactions.
Scientific Research Applications
2-Amino-5-carbamimidamidopentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in protein synthesis and cellular signaling.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, immune function, and wound healing.
Industry: Used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-5-carbamimidamidopentanoic acid hydrochloride involves its conversion to nitric oxide, which acts as a signaling molecule. Nitric oxide mediates various physiological processes, including vasodilation, neurotransmission, and immune response. The molecular targets include nitric oxide synthase enzymes and various cellular receptors .
Comparison with Similar Compounds
L-lysine: Another essential amino acid involved in protein synthesis.
L-ornithine: A non-essential amino acid involved in the urea cycle.
L-citrulline: An amino acid that is a precursor to L-arginine.
Uniqueness: 2-Amino-5-carbamimidamidopentanoic acid hydrochloride is unique due to its role in nitric oxide production, which is not a characteristic of the other similar amino acids. This unique property makes it particularly important in cardiovascular health and immune function .
Properties
CAS No. |
220144-84-3 |
---|---|
Molecular Formula |
C6H15ClN4O2 |
Molecular Weight |
210.7 |
Purity |
95 |
Origin of Product |
United States |
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